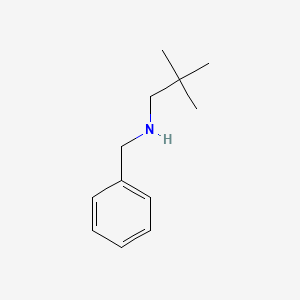

Benzyl(2,2-dimethylpropyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl(2,2-dimethylpropyl)amine, also known as BZDMA, is an amine compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and is soluble in water and alcohol. BZDMA is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Catalytic Transformations

Benzylamines, including Benzyl(2,2-dimethylpropyl)amine, are utilized in palladium-catalyzed carbonylative transformations. A study demonstrated the production of methyl 2-arylacetates from benzyl amines using palladium as a catalyst, with dimethyl carbonate as the solvent. This process is additive-free and yields good to excellent results (Li, Wang, & Wu, 2018).

Chemical Synthesis Implications

In chemical synthesis, benzyl amines like this compound can form side products that impact other reactions. For instance, benzylation reactions can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can interfere with other base-sensitive reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Reactions with Imidazole Nucleus

Research on benzylamines has included studies on their interaction with the imidazole nucleus. For example, a study on 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride showed that it could react with dimethylamine to yield nucleophilic addition products (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000).

Stereoselective Dimerization

Benzyl amines derived from indoline, when treated with sodium hexamethyldisilazide, can undergo stereoselective dimerization. This process results from deprotonation, oxidation, and radical recombination, highlighting the complex chemistry benzyl amines can undergo (Nowak & George, 2002).

Pharmaceutical Manufacturing

Benzyl amines are critical in the synthesis of pharmaceuticals. A study detailed the process development for the large-scale preparation of a benzylpurine compound, highlighting the importance of benzyl amines in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

Novel Chemical Reactions

Benzyl amines participate in novel chemical reactions, like the conversion of benzo[b]thiophen-3(2H)-ones into benzisothiazole systems. Such reactions are pivotal in creating new chemical structures and understanding reaction mechanisms (Tamura, Bayomi, Mukai, Ikeda, & Kise, 1980).

Wirkmechanismus

Target of Action

Benzyl(2,2-dimethylpropyl)amine is a complex compound that may interact with various targets in the body. It’s worth noting that benzylamine, a related compound, has been found to interact with human trypsin-1 and trypsin-2 .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to benzylamine, which involves binding to the active sites of enzymes like trypsin-1 and trypsin-2 .

Biochemical Pathways

Related compounds like benzylamine may influence various biochemical pathways, including those involving the enzymes trypsin-1 and trypsin-2 .

Result of Action

It’s plausible that its effects may be similar to those of benzylamine, which can interact with enzymes like trypsin-1 and trypsin-2 .

Biochemische Analyse

Biochemical Properties

Benzyl(2,2-dimethylpropyl)amine, like other amines, is known to be basic . It can participate in various biochemical reactions, particularly those involving nucleophilic substitution . The compound can interact with enzymes, proteins, and other biomolecules, potentially influencing their function. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

N-benzyl-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEAQWSEERPMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)

![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)